molecular formula C37H29N3O3S B075343 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate CAS No. 1324-76-1

4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

Cat. No.: B075343
CAS No.: 1324-76-1
M. Wt: 595.7 g/mol
InChI Key: XRICJEBVEBHBGH-UHFFFAOYSA-N
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Description

indicator

Scientific Research Applications

Photocatalytic Degradation Studies

One of the significant applications of this compound lies in its use in photocatalytic degradation studies. For instance, research on the degradation of methyl blue, a triphenyl methane dye, using silver ion-doped titania highlighted the efficacy of compounds like 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate in photocatalytic processes. This study showed that silver ion-doped micro-TiO2 was more efficient than undoped micro-TiO2 in the degradation process, and the compound was one of the key elements in achieving higher efficiency (Sahoo & Gupta, 2015).

Antimicrobial and Antitumor Activities

This compound has also been utilized in the synthesis and study of novel compounds with potential antimicrobial and antitumor activities. For example, research on quinazolinone derivatives, which involved the use of similar benzenesulfonate compounds, demonstrated significant antimicrobial activity. These studies are crucial in the ongoing quest for new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, compounds like 4-hydrazinylphenyl benzenesulfonate showed promising results against breast cancer cell lines, indicating the potential of such compounds in cancer research (Prasetiawati et al., 2022).

Photolysis Studies

Research on the photolysis of related compounds like methyl benzenesulfonate in methanol has also been conducted. These studies contribute to our understanding of the chemical behavior of such compounds under light exposure, which is relevant for various applications in chemical synthesis and environmental studies (Izawa & Kuromiya, 1975).

Environmental Impact Studies

There's research on the environmental impact of compounds like this compound. Studies on the biodegradation of dyes, such as the degradation of methyl orange by fungi in the presence of bacteria, involve compounds with similar structures. These studies are crucial for understanding how such compounds interact with the environment and can be degraded or transformed (Purnomo et al., 2021).

Safety and Hazards

This compound may be harmful in contact with skin, if swallowed, or if inhaled. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate can be achieved through a multi-step process involving the synthesis of several intermediate compounds. The key steps involve the synthesis of the cyclohexadiene intermediate, followed by the coupling of the aniline and sulfonate groups to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "aniline", "cyclohexanone", "sodium borohydride", "4-phenylazobenzenesulfonic acid", "sodium hydroxide", "ethyl acetate", "hydrochloric acid", "sodium chloride", "sodium carbonate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: Synthesis of 4-nitrocyclohexa-2,5-dien-1-one by reacting 4-nitrobenzaldehyde with cyclohexanone in the presence of sodium borohydride.", "Step 2: Reduction of 4-nitrocyclohexa-2,5-dien-1-one to cyclohexadiene using sodium borohydride.", "Step 3: Diazotization of aniline to form diazonium salt using sodium nitrite and sulfuric acid.", "Step 4: Coupling of diazonium salt with cyclohexadiene to form the intermediate compound.", "Step 5: Synthesis of 4-phenylazobenzenesulfonic acid by reacting 4-phenylazobenzenesulfonic acid with sodium hydroxide.", "Step 6: Conversion of 4-phenylazobenzenesulfonic acid to its sodium salt using sodium carbonate.", "Step 7: Coupling of the intermediate compound with the sodium salt of 4-phenylazobenzenesulfonic acid to form the final product.", "Step 8: Isolation of the final product using ethyl acetate, followed by purification using hydrochloric acid and sodium bisulfite." ] }

CAS No.

1324-76-1

Molecular Formula

C37H29N3O3S

Molecular Weight

595.7 g/mol

IUPAC Name

2-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid

InChI

InChI=1S/C37H29N3O3S/c41-44(42,43)36-14-8-7-13-35(36)40-34-25-19-29(20-26-34)37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30)28-17-23-33(24-18-28)39-31-11-5-2-6-12-31/h1-26,38,40H,(H,41,42,43)

InChI Key

XRICJEBVEBHBGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=[NH+]C4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)O

physical_description

Dry Powder, Liquid, Other Solid

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
Reactant of Route 5
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4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate
Reactant of Route 6
Reactant of Route 6
4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate

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